4-ethyl-1-hexene is an alkene that is 1-hexene substituted by an ethyl group at position 4. It has a role as a metabolite. It derives from a hydride of a 1-hexene.
Related Compounds
Ethylene
Compound Description: Ethylene is a simple, gaseous alkene with the chemical formula C2H4. It is a colorless and flammable gas. [] It is a highly important industrial chemical, widely used in the production of various plastics and chemicals. [] In the context of the provided research, ethylene is noteworthy for its ability to destroy hepatic microsomal cytochrome P-450, an enzyme crucial for drug metabolism and detoxification. [] This destructive interaction, as evidenced by the formation of abnormal hepatic porphyrins, stems from the presence of the carbon-carbon double bond in ethylene. []
Relevance: Ethylene, being the simplest alkene, is structurally related to 4-Ethyl-1-hexene through the shared presence of a carbon-carbon double bond, which is the key structural feature responsible for their interaction with and destruction of cytochrome P-450. [] Both compounds belong to the alkene chemical class.
1-Heptene
Compound Description: 1-Heptene is a linear alkene with the chemical formula C7H14. It is a colorless liquid at room temperature. [] Like ethylene and 4-Ethyl-1-hexene, 1-heptene can also destroy cytochrome P-450 in the presence of NADPH. [] This interaction underscores the significance of the terminal olefin structure in the destructive process. []
Relevance: 1-Heptene, similar to 4-Ethyl-1-hexene, is categorized as a terminal olefin, characterized by the presence of a double bond at the end of the carbon chain. [] This structural similarity is the basis for their comparable effects on cytochrome P-450. Both compounds belong to the alkene chemical class.
2-Isopropyl-4-pentenamide
Compound Description: 2-Isopropyl-4-pentenamide is an organic compound with an amide group and a terminal alkene. [] While its specific properties are not extensively discussed in the provided papers, it is notable for producing a characteristic "green" pigment in the liver upon administration to phenobarbital-pretreated rats. [] This pigment formation is closely associated with the destruction of cytochrome P-450. []
Relevance: Although the exact structure of 2-Isopropyl-4-pentenamide differs from 4-Ethyl-1-hexene, both share the crucial terminal olefin structural motif. [] This shared feature links their metabolic fate and ability to generate the same "green" hepatic pigments, indicating a similar mechanism of cytochrome P-450 destruction. [] Both compounds belong to the alkene chemical class.
N-Methylprotoporphyrin IX (DME)
Compound Description: N-Methylprotoporphyrin IX dimethyl ester (DME) is a synthetic porphyrin compound. [] It serves as a crucial reference compound for elucidating the structure of the adducts formed during the destruction of cytochrome P-450 by olefins like 4-Ethyl-1-hexene. [] The electronic absorption spectra of the 4-Ethyl-1-hexene adduct closely resemble those of N-Methylprotoporphyrin IX (DME). [] Furthermore, the mass spectrometric analysis of the zinc complexes of both compounds provides compelling evidence for their structural similarity, indicating N-alkylation of the heme group in cytochrome P-450 by 4-Ethyl-1-hexene. []
Relevance: The structural similarity between N-Methylprotoporphyrin IX (DME) and the 4-Ethyl-1-hexene adduct is central to understanding the mechanism of cytochrome P-450 destruction. [] The spectral and mass spectrometric resemblances strongly suggest that 4-Ethyl-1-hexene alkylates the nitrogen atom of the heme porphyrin ring in cytochrome P-450, leading to the formation of the detected adduct and subsequent enzyme destruction. []
N-(2-Hydroxyethyl)protoporphyrin IX (dimethyl ester)
Compound Description: N-(2-Hydroxyethyl)protoporphyrin IX (dimethyl ester) is a proposed porphyrin adduct. [] It is postulated as the likely structure formed from the interaction of ethylene with protoporphyrin IX, the prosthetic heme group of cytochrome P-450. [] This proposal stems from the observation that ethylene, like 4-Ethyl-1-hexene, causes the accumulation of "green" porphyrins in the liver, a hallmark of cytochrome P-450 destruction. []
Relevance: Although not directly derived from 4-Ethyl-1-hexene, the proposed structure of N-(2-Hydroxyethyl)protoporphyrin IX (DME) provides mechanistic insight. [] The presence of the 2-hydroxyethyl group, formed through the reaction of ethylene with the heme group, supports the general mechanism of N-alkylation as the cause of cytochrome P-450 destruction by terminal olefins, including 4-Ethyl-1-hexene. []
Epoxides of Terminal Olefins
Compound Description: While not specific compounds, the epoxides of terminal olefins are a class of cyclic ethers containing a three-membered ring. They are formed by the oxidation of the double bond in olefins. [] In the context of the provided research, the epoxides of three terminal olefin substrates—4-Ethyl-1-hexene, 1-heptene, and an unspecified third olefin—were synthesized and tested. [] The results demonstrated that these epoxides do not contribute to the destruction of cytochrome P-450, implying that direct interaction with the olefinic double bond is crucial for the destructive process. []
Relevance: The investigation of terminal olefin epoxides, including that of 4-Ethyl-1-hexene, is essential for understanding the mechanistic aspects of cytochrome P-450 destruction. [] Their lack of involvement in the destructive process reinforces the importance of the carbon-carbon double bond, rather than potential metabolic intermediates like epoxides, as the primary site of interaction with the enzyme. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.